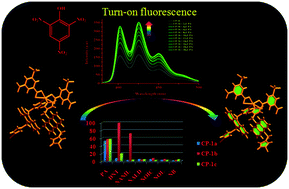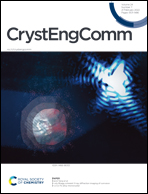Luminescent sulfonate coordination polymers: synthesis, structural analysis and selective sensing of nitroaromatic compounds†
CrystEngComm Pub Date: 2017-11-10 DOI: 10.1039/C7CE01453H
Abstract
With a flexible anthracene-based redox active ligand (9,10-bis((1H-imidazol-1-yl)methyl)anthracene (BIA)), a sulfonic acid coligand (1,5-naphthalenedisulfonic acids (NDS) and 5-sulfoisophthalic acid sodium salt (SIA)), six Zn(II) and Cd(II) coordination polymers (CPs), viz. [Zn(BIA)3(NDS)2] (CP-1a), [Zn(BIA)(SIA)] (CP-1b), [Cd(cis-BIA)2(NDS)2(DMF)2] (CP-1c), [Cd(trans-BIA)2(SIA)2(DMF)2] (CP-1d), [Cd2(BIA)2(NDS)2(DMF)] (CP-1e) and [Cd·Na(BIA)2(SIA)2(DMF)2(H2O)] (CP-1f), were synthesized hydrothermally. These coordination polymers were characterized by IR spectroscopy, thermogravimetric analysis (TGA) and single crystal X-ray crystallography. All these CPs, with strong photoluminescence in suspensions, have been used for sensing of nitroaromatic compounds. The luminescence properties of these CPs are selectively enhanced by picric acid (PA), dinitrotoluene (DNT) and nitroaniline (NA). The effect of picric acid on the surface of the CPs was also analyzed by scanning electron microscopy. The electronic properties of the BIA ligand and CP-1b were analyzed by cyclic voltammetry. Theoretical studies were performed by DFT calculation to understand the sensing mechanism of these polymers towards PA. Gas adsorption analysis of the Cd-CPs showed negligible uptake of N2, CO2 and CH4 whereas the Zn-CPs showed moderate uptake of these gases.

Recommended Literature
- [1] Organic pollutants in compost and digestate. Part 1. Polychlorinated biphenyls, polycyclic aromatic hydrocarbons and molecular markers†
- [2] A highly efficient preconcentration route for rapid and sensitive detection of endotoxin based on an electrochemical biosensor
- [3] The infra-red spectra of fluorinated hydrocarbons. I
- [4] Carbon dioxide reduction by lanthanide(iii) complexes supported by redox-active Schiff base ligands†
- [5] Morphology modulation and application of Au(i)–thiolate nanostructures†
- [6] Topological ferroelectric nanostructures induced by mechanical strain in strontium titanate†
- [7] The bright side of cellulosic hibiscus sabdariffa fibres: towards sustainable materials from the macro- to nano-scale
- [8] Back cover
- [9] Length-scale dependence of protein hydration-shell density†
- [10] Synthesis and characterization of 1,3,4,6-tetraarylpyrrolo[3,2-b]-pyrrole-2,5-dione (isoDPP)-based donor–acceptor polymers with low band gap†










